molecular formula C13H15N3OS B8013785 3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No.: B8013785
M. Wt: 261.34 g/mol
InChI Key: SUOJPZZFOQGCMP-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazole ring, a pyrrole ring, and a dimethylamino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide and an α-haloketone, the thiazole ring can be formed through a cyclization reaction.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable pyrrole precursor.

    Addition of the Dimethylamino Group: The dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or thiazole rings.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings or the dimethylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl)prop-2-en-1-one: Lacks the thiazole ring.

    3-(Dimethylamino)-1-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-one: Lacks the pyrrole ring.

    1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one: Lacks the dimethylamino group.

Uniqueness

The presence of both the thiazole and pyrrole rings, along with the dimethylamino group, makes 3-(Dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10-12(11(17)6-9-15(2)3)18-13(14-10)16-7-4-5-8-16/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOJPZZFOQGCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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